1-methyl-3-(piperazin-1-ylmethyl)quinolin-2(1H)-one
Description
Properties
IUPAC Name |
1-methyl-3-(piperazin-1-ylmethyl)quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-17-14-5-3-2-4-12(14)10-13(15(17)19)11-18-8-6-16-7-9-18/h2-5,10,16H,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGYDBJJTRZJRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C(C1=O)CN3CCNCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mannich Reaction-Based Synthesis
The Mannich reaction serves as a foundational method for introducing the piperazinylmethyl group to the quinoline core. This one-pot, three-component condensation involves a quinoline derivative, formaldehyde, and piperazine under acidic or basic conditions. For instance, a protocol described by Guantai et al. involves reacting 1-methylquinolin-2(1H)-one with formaldehyde and piperazine in ethanol under reflux, yielding the target compound after crystallization . The reaction proceeds via the formation of an iminium ion intermediate, which undergoes nucleophilic attack by piperazine.
Optimization studies highlight the critical role of solvent polarity and temperature. Ethanol, with its moderate dielectric constant, facilitates iminium ion stabilization while ensuring solubility of both aromatic and amine components. Yields typically range from 70–85%, with purity exceeding 95% after recrystallization . A notable limitation is the potential for over-alkylation, which necessitates careful stoichiometric control of formaldehyde.
Palladium-Catalyzed Cross-Coupling Strategies
Palladium-mediated coupling reactions offer a regioselective route to install the piperazine moiety. A representative procedure from the Royal Society of Chemistry involves treating 3-bromo-1-methylquinolin-2(1H)-one with piperazine in the presence of Pd₂(dba)₃ and cesium carbonate in 1,4-dioxane at 110°C under nitrogen . This method leverages the Buchwald-Hartwig amination mechanism, where the palladium catalyst facilitates oxidative addition to the bromoquinoline, followed by transmetallation with piperazine.
Key parameters include:
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Catalyst loading : 3.5 mol% Pd₂(dba)₃ ensures complete conversion without excessive costs.
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Base selection : Cs₂CO₃ outperforms weaker bases (e.g., K₃PO₄) by mitigating side reactions.
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Solvent : 1,4-Dioxane’s high boiling point accommodates elevated temperatures, enhancing reaction kinetics.
Post-reaction purification via silica gel chromatography (CHCl₃:MeOH = 10:1) affords the product in 75% yield . While this method avoids over-alkylation issues, the reliance on palladium catalysts raises scalability concerns due to cost and metal residue removal challenges.
Multi-Step Synthesis with Boc-Protection
A multi-step approach employing protective group chemistry is detailed in a protocol for analogous quinoline-piperazine hybrids . The synthesis begins with the preparation of 1-methylquinolin-2(1H)-one, followed by bromination at the 3-position using N-bromosuccinimide (NBS) in acetonitrile. The brominated intermediate is then coupled with Boc-protected piperazine under basic conditions (K₂CO₃ in DMF at 60°C), yielding a Boc-piperazinylmethyl intermediate. Subsequent deprotection with trifluoroacetic acid (TFA) in dichloromethane affords the final compound.
Critical steps :
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Bromination : NBS and AIBN in acetonitrile achieve selective bromination (85% yield).
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Coupling : Boc-piperazine ensures amine protection, preventing undesired side reactions during alkylation.
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Deprotection : TFA cleaves the Boc group quantitatively within 2 hours at 25°C .
This method achieves an overall yield of 94% after slurry purification with ethanol, making it highly reproducible for laboratory-scale synthesis . However, the multi-step nature increases operational complexity compared to one-pot methods.
Comparative Analysis of Synthetic Methods
The table below summarizes the advantages and limitations of each approach:
| Method | Conditions | Yield | Purity | Scalability |
|---|---|---|---|---|
| Mannich Reaction | EtOH, reflux, 12 h | 85% | >95% | High |
| Palladium Coupling | Pd₂(dba)₃, Cs₂CO₃, 1,4-dioxane, 110°C, 12 h | 75% | 90% | Moderate |
| Boc-Protection | K₂CO₃/DMF (60°C) → TFA/DCM | 94% | 98% | Moderate |
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Mannich Reaction : Optimal for simplicity and cost-effectiveness but requires precise stoichiometry.
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Palladium Coupling : Offers regioselectivity but involves expensive catalysts.
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Boc-Protection : Delivers high purity and yield at the expense of additional synthetic steps.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-(piperazin-1-ylmethyl)quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the quinoline ring.
Reduction: Reduced forms of the quinoline or piperazine moieties.
Substitution: Substituted quinoline or piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry
1-Methyl-3-(piperazin-1-ylmethyl)quinolin-2(1H)-one has potential applications in developing drugs targeting central nervous system disorders. Its structural characteristics suggest possible roles as anxiolytics or antidepressants. Research indicates that compounds similar to this one exhibit significant biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Pharmacological Studies
The compound has been explored for its interactions with neurotransmitter receptors. Preliminary findings suggest that it may modulate receptor activity, influencing neurotransmitter release and uptake. This is particularly relevant for serotonin and dopamine receptors, which are critical targets in treating mood disorders.
Biological Evaluation
Research on related quinoline derivatives has shown promise in overcoming multidrug resistance in cancer therapy by inhibiting P-glycoprotein (P-gp), a key player in drug efflux mechanisms. These compounds can enhance the efficacy of chemotherapeutic agents like doxorubicin by increasing their intracellular concentrations .
Case Studies and Comparative Analysis
The following table summarizes significant compounds related to 1-Methyl-3-(piperazin-1-ylmethyl)quinolin-2(1H)-one, highlighting their structural features and notable activities:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 7-Hydroxyquinolin-2(1H)-one | Hydroxyl group at position 7 | Antimicrobial activity |
| Brexpiprazole | Piperazine ring with additional substitutions | Antipsychotic properties |
| Quinpirole | Piperidine derivative | Dopamine receptor agonist |
| 1-Methyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one | Similar structure but with a piperidine moiety | Potential neuropharmacological effects |
Unique Mechanisms of Action
The mechanism of action for 1-Methyl-3-(piperazin-1-ylmethyl)quinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety enhances binding affinity to these targets, while the quinoline core participates in various biochemical pathways. This dual functionality allows for diverse therapeutic applications across different biological systems .
Mechanism of Action
The mechanism of action of 1-methyl-3-(piperazin-1-ylmethyl)quinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety can enhance binding affinity to these targets, while the quinoline core can participate in various biochemical pathways. The exact pathways and targets depend on the specific application being investigated.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The C3 position of quinolin-2(1H)-one derivatives is critical for biological activity. Below is a comparative analysis of key analogs:
Key Observations :
- Piperazine vs. Aromatic Substituents : Piperazine derivatives (e.g., target compound and IIa3 ) exhibit enhanced solubility and CNS penetration compared to hydrophobic aryl groups (e.g., phenyl or benzyl ).
- Dual-Target Inhibition: Hybrid derivatives with fused pyrroloquinolinone cores (e.g., ) achieve dual FXa/FXIa inhibition, suggesting that bulkier substituents at C3 may enhance multitarget engagement.
Pharmacological Activity and Selectivity
Anticoagulant Activity
Pyrrolo[3,2,1-ij]quinolin-2(1H)-one derivatives with C6,8,9 substitutions inhibit coagulation factors FXa and FXIa, with IC50 values as low as 2–3.68 µM . The target compound’s piperazine group may improve solubility and binding kinetics compared to alkyl or aryl substituents, though its direct anticoagulant efficacy requires validation.
Antifungal Activity
Quinolin-2(1H)-one derivatives targeting succinate dehydrogenase (SDH) exhibit IC50 values in the nanomolar range against plant pathogens . The piperazine group’s basicity could interfere with SDH’s hydrophobic binding pocket, suggesting lower potency compared to aryl-substituted analogs.
CNS Activity
Piperazine-containing derivatives, such as compound IIa3 , show moderate antidepressant activity, likely due to interactions with monoamine transporters or receptors. The target compound’s methylpiperazine group may enhance blood-brain barrier permeability compared to non-piperazine analogs.
Biological Activity
1-Methyl-3-(piperazin-1-ylmethyl)quinolin-2(1H)-one, also known as 1-methyl-3-(piperazin-1-ylmethyl)quinolin-2(1H)-one dihydrochloride, is a synthetic organic compound belonging to the quinoline family. Its unique structure, which includes a quinoline core and a piperazine moiety, has drawn attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
- Molecular Formula : C₁₅H₂₁Cl₂N₃O
- Molecular Weight : 330.2 g/mol
- CAS Number : 1807977-35-0
The compound can be synthesized through various methods, including the Skraup synthesis and nucleophilic substitution reactions involving piperazine. This synthesis allows for the introduction of functional groups that can modulate its biological activity .
The biological activity of 1-methyl-3-(piperazin-1-ylmethyl)quinolin-2(1H)-one is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The compound's ability to bind to these targets can lead to modulation of various physiological processes, making it a candidate for therapeutic applications.
Anticoagulant Activity
Recent studies have demonstrated that derivatives of quinoline compounds exhibit anticoagulant properties. In vitro testing indicated that certain derivatives could inhibit coagulation factors such as Factor Xa and Factor XIa. For instance, one study reported an IC₅₀ value of 2 μM for the most effective Factor XIa inhibitor among similar compounds . This suggests that 1-methyl-3-(piperazin-1-ylmethyl)quinolin-2(1H)-one may possess potential anticoagulant effects.
Anti-inflammatory Activity
Research has also indicated that quinoline derivatives can exhibit anti-inflammatory properties. A study focusing on newly synthesized derivatives showed promising in vivo anti-inflammatory activity, suggesting that modifications in the quinoline structure could enhance this effect. The mechanism involves inhibition of pro-inflammatory cytokines and modulation of immune responses .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 1-methyl-3-(piperazin-1-ylmethyl)quinolin-2(1H)-one?
- Methodology : A common approach involves cyclization of substituted aminobenzyl alcohols with acetic anhydride under reflux, followed by functionalization of the piperazine moiety. For example, Deng et al. (2014) optimized the synthesis of quinolin-2(1H)-one derivatives via nucleophilic substitution at the 3-position using piperazine derivatives under basic conditions (e.g., K₂CO₃ in DMF) . Purification typically involves column chromatography or recrystallization.
Q. How can spectroscopic techniques (e.g., NMR, IR) characterize this compound and its intermediates?
- Methodology :
- ¹H NMR : Key signals include the methyl group at N1 (δ ~3.2–3.5 ppm), piperazine protons (δ ~2.5–3.0 ppm), and aromatic protons in the quinoline core (δ ~6.8–8.2 ppm). Hydrogen bonding in the 2(1H)-one moiety often downfield-shifts the NH proton (δ ~10–12 ppm) .
- IR : Stretching vibrations for C=O (1660–1680 cm⁻¹) and N–H (3200–3400 cm⁻¹) confirm the quinolinone and piperazine groups .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 297 for derivatives) and fragmentation patterns validate structural integrity .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Guidelines :
- Use PPE (gloves, goggles, lab coat) to avoid dermal/oral exposure.
- Work in a fume hood due to potential inhalation hazards (H333) .
- Store at 2–8°C to prevent degradation and ensure stability .
Advanced Research Questions
Q. How can substituent modifications at the 3-position enhance antimicrobial activity?
- Experimental Design :
- Introduce diverse substituents (e.g., alkyl, aryl, heterocycles) via Mannich reactions or reductive amination. Deng et al. (2014) demonstrated that electron-withdrawing groups (e.g., nitro) at the quinoline core improved Gram-positive bacterial inhibition (MIC ≤ 8 µg/mL) .
- Evaluate activity using broth microdilution assays (CLSI guidelines) against S. aureus and E. coli .
Q. What computational strategies predict optimal reaction pathways for green synthesis?
- Methodology :
- Use density functional theory (DFT) to model transition states and reaction energetics. highlights base-free aqueous synthesis pathways, where computational screening identified catalysts (e.g., ascorbic acid) for eco-friendly cyclization .
- Molecular dynamics simulations assess solvent effects (e.g., water vs. DMF) on reaction yields .
Q. How can contradictions in biological activity data across studies be resolved?
- Analytical Approach :
- Compare assay conditions: Variations in bacterial strains (e.g., ATCC vs. clinical isolates) or culture media (e.g., Mueller-Hinton vs. LB agar) significantly affect MIC values .
- Normalize data using reference standards (e.g., ciprofloxacin) and apply statistical models (ANOVA) to isolate structural contributors to activity .
Q. What structure-activity relationship (SAR) insights guide the design of derivatives with dual pharmacological actions?
- Key Findings :
- Piperazine Flexibility : The piperazinylmethyl group enhances solubility and enables H-bonding with bacterial DNA gyrase .
- Quinoline Core Modifications : 4-Hydroxy substitution (as in ) introduces antioxidant activity (IC₅₀ ~20 µM in DPPH assays) alongside antimicrobial effects .
- Hybrid Derivatives : Coupling with diazepine moieties (e.g., compound 23 in ) broadens activity spectra by targeting multiple enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
